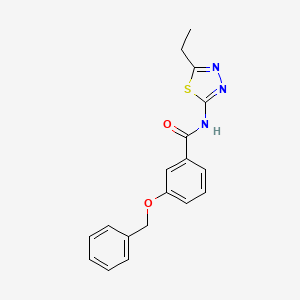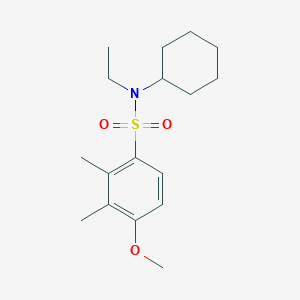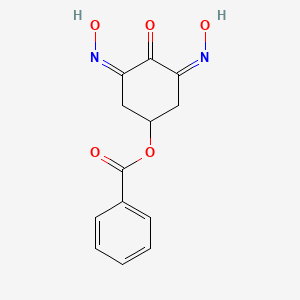![molecular formula C18H14Cl2O3 B5849345 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that belongs to the chromenone family. It has been extensively studied for its potential applications in scientific research, particularly in the field of bioconjugation. DBCO is a versatile compound that can be used to link biomolecules, such as proteins, peptides, and nucleic acids, to various surfaces and materials.
Mechanism of Action
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one functions as a bioorthogonal chemical handle, meaning that it can react specifically with other bioorthogonal reagents without interfering with biological processes. This is due to the fact that 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one does not react with any endogenous biomolecules in biological systems. The reaction between 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one and other bioorthogonal reagents, such as azides or alkynes, is a copper-free click reaction that forms a stable triazole linkage.
Biochemical and Physiological Effects:
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has no known biochemical or physiological effects on its own. However, when it is used as a bioconjugation reagent, the attached biomolecule may exhibit certain effects depending on its nature and location.
Advantages and Limitations for Lab Experiments
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several advantages as a bioconjugation reagent. It is highly specific and can react with other bioorthogonal reagents without interfering with biological processes. It is also stable and easy to handle. However, 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has some limitations, including its relatively high cost and the need for specialized equipment to perform the bioconjugation reaction.
Future Directions
There are several future directions for the use of 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in scientific research. One potential application is in the development of targeted drug delivery systems. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be used to link drugs to targeting molecules, such as antibodies or peptides, allowing for more precise drug delivery to specific cells or tissues. Another potential application is in the development of biosensors for the detection of biomolecules. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be used to link biomolecules to various surfaces, allowing for the detection of specific molecules in complex biological samples. Finally, 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one may have applications in the development of new imaging agents for in vivo imaging of biological processes.
Synthesis Methods
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzyl alcohol with 4,7-dimethylcoumarin in the presence of a base catalyst. Another method involves the reaction of 2,6-dichlorobenzyl chloride with 4,7-dimethylcoumarin in the presence of a base and a palladium catalyst.
Scientific Research Applications
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been widely used in scientific research as a bioconjugation reagent. It can be used to link biomolecules to various surfaces, including nanoparticles, microspheres, and magnetic beads. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can also be used to label biomolecules with fluorescent dyes or other imaging agents, allowing for visualization and tracking of these molecules in vivo.
properties
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-6-15(18-11(2)8-17(21)23-16(18)7-10)22-9-12-13(19)4-3-5-14(12)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQYTGOFLTBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)

![4-methyl-N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5849352.png)
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
![4-cyano-N-[4-(diethylamino)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5849365.png)